N-[5-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Description
N-[5-({[(4-Acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a furan-2-carboxamide moiety and a sulfanyl-linked acetamidophenyl group. This structure combines pharmacophoric elements associated with diverse biological activities, including anti-inflammatory, antimicrobial, and anti-exudative properties, as inferred from structurally related analogs . The 1,3,4-thiadiazole ring is a well-documented scaffold in medicinal chemistry due to its electron-rich nature and ability to participate in hydrogen bonding, enhancing interactions with biological targets . The furan-2-carboxamide group may contribute to metabolic stability and target affinity, while the 4-acetamidophenyl substituent could modulate solubility and bioavailability.
Properties
IUPAC Name |
N-[5-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O4S2/c1-10(23)18-11-4-6-12(7-5-11)19-14(24)9-27-17-22-21-16(28-17)20-15(25)13-3-2-8-26-13/h2-8H,9H2,1H3,(H,18,23)(H,19,24)(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLNVLGPELMFSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, focusing on its anticancer properties, synthesis, and mechanisms of action.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 528.6 g/mol. Its structure features a furan ring and a thiadiazole moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H21N6O4S2 |
| Molecular Weight | 528.6 g/mol |
| CAS Number | 921063-19-6 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from thiosemicarbazide and various carboxylic acid derivatives. Key steps include:
- Formation of the Thiadiazole Ring : Reacting thiosemicarbazide with an appropriate carboxylic acid under acidic conditions.
- Introduction of the Furan Ring : Cyclization involving a furan carboxylic acid precursor.
- Final Modifications : Incorporation of acetamido groups and other functional modifications to enhance biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to thiadiazole derivatives. For instance, research has shown that similar compounds exhibit significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
A notable finding includes:
- Compound 4y , a derivative structurally similar to the target compound, demonstrated an IC50 value of against A549 cells, indicating potent cytotoxicity compared to standard chemotherapeutics like cisplatin .
The mechanism by which this compound exhibits its biological effects is likely through enzyme inhibition and receptor interactions:
- Enzyme Inhibition : Compounds containing thiadiazole rings often inhibit key enzymes involved in cancer cell proliferation.
- Receptor Binding : The compound may bind to specific receptors on cancer cells, disrupting signaling pathways that promote tumor growth.
Case Studies
Several studies have been conducted to evaluate the biological activity of similar thiadiazole derivatives:
- Study on Anticancer Activity : A study evaluated various derivatives against MCF-7 and A549 cell lines, revealing that modifications in the thiadiazole structure significantly influenced anticancer efficacy .
- Neuroprotective Effects : Another investigation assessed neuroprotective properties in PC12 cells, showing that certain derivatives could protect against oxidative stress-induced damage .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and its analogs, drawing on synthesized derivatives and their reported activities:
Key Observations:
Core Heterocycle Influence :
- The 1,3,4-thiadiazole core (target compound, ) is associated with enhanced metabolic stability compared to 1,3,4-oxadiazole () or 1,2,4-triazole () derivatives, due to sulfur’s electron-rich nature .
- Substitution at the 5-position of the thiadiazole ring (e.g., sulfanyl linkages) is critical for modulating activity. The 4-acetamidophenyl group in the target compound may improve solubility relative to halogenated analogs (e.g., 4-chlorophenyl in ).
The anti-exudative activity of triazole-based furan derivatives () suggests that the furan ring in the target compound could confer similar properties, though this requires validation.
Biological Activity Gaps :
- While the target compound lacks explicit activity data, its structural analogs demonstrate measurable effects. For example, triazole-based furan derivatives exhibit anti-exudative activity comparable to diclofenac , and thiadiazole derivatives are frequently explored for antimicrobial applications .
Synthetic and Analytical Context :
- Many analogs (e.g., ) were synthesized for structural characterization, often using crystallography tools like the SHELX suite . This underscores the importance of structural elucidation in drug design but highlights the need for more pharmacological profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
